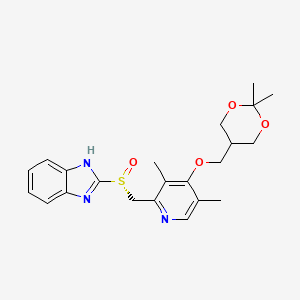

2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole

Descripción general

Descripción

Métodos De Preparación

El azeloprazol se sintetiza a través de una serie de reacciones químicas que involucran diversos reactivos y condicionesLas condiciones de reacción a menudo incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones . Los métodos de producción industrial están diseñados para optimizar el rendimiento y la pureza, asegurando que el compuesto cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

El azeloprazol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo sulfinilo en el azeloprazol se puede oxidar para formar derivados de sulfona.

Reducción: El grupo sulfinilo también se puede reducir para formar derivados de sulfuro.

Sustitución: Se pueden producir varias reacciones de sustitución en los anillos de benzimidazol y piridina, lo que lleva a la formación de diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son los derivados de sulfona y sulfuro, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

El azeloprazol tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar el comportamiento de los inhibidores de la bomba de protones y sus interacciones con diversos reactivos.

Biología: Investigado por sus efectos en los procesos celulares relacionados con la secreción de ácido y su posible impacto en otras vías biológicas.

Medicina: Estudiado por su eficacia en el tratamiento de afecciones relacionadas con el ácido, como la ERGE, y su posible uso en otros trastornos gastrointestinales.

Industria: Explorado por su posible uso en el desarrollo de nuevas formulaciones farmacéuticas y la mejora de los tratamientos existentes

Mecanismo De Acción

El azeloprazol ejerce sus efectos inhibiendo la bomba de ácido de hidrógeno potasio adenosina trifosfatasa (H+/K+ ATPasa) en el estómago. Esta enzima es responsable de secretar ácido en la luz estomacal. Al inhibir esta bomba, el azeloprazol reduce la producción de ácido estomacal, proporcionando alivio de las afecciones relacionadas con el ácido. Los objetivos moleculares involucrados en este mecanismo son las bombas H+/K+ ATPasa ubicadas en las células parietales del estómago .

Comparación Con Compuestos Similares

El azeloprazol se compara con otros inhibidores de la bomba de protones como el omeprazol, lansoprazol y rabeprazol. Si bien todos estos compuestos comparten un mecanismo de acción similar, el azeloprazol es único en su perfil farmacocinético. Está diseñado para evitar el metabolismo por la enzima hepática CYP2C19, lo que lo hace eficaz en individuos que son metabolizadores deficientes de otros PPI. Esta característica proporciona un efecto terapéutico más consistente en diferentes poblaciones de pacientes .

Compuestos Similares

- Omeprazol

- Lansoprazol

- Rabeprazol

- Esomeprazol

- Pantoprazol

Las propiedades farmacocinéticas únicas del azeloprazol y su capacidad para proporcionar una supresión consistente del ácido lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en el tratamiento de trastornos relacionados con el ácido.

Propiedades

Número CAS |

955095-45-1 |

|---|---|

Fórmula molecular |

C22H27N3O4S |

Peso molecular |

429.5 g/mol |

Nombre IUPAC |

2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1 |

Clave InChI |

DWDKHTXMLSZGDL-SSEXGKCCSA-N |

SMILES |

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |

SMILES isomérico |

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4N3 |

SMILES canónico |

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |

Apariencia |

Solid powder |

Key on ui other cas no. |

955095-45-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole azeloprazole sodium E 3710 E-3710 E3710 compound |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)

![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)

![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)

![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)

![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)

![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)

![N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666185.png)

![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)

![N,N-bis[5-(4-aminophenoxy)pentyl]benzamide](/img/structure/B1666187.png)

![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)